molecular formula C27H24N2O2 B11593683 3,4-dihydroisoquinolin-2(1H)-yl[2-(4-ethoxyphenyl)quinolin-4-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[2-(4-ethoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B11593683
M. Wt: 408.5 g/mol
InChI Key: OJAORGDBJDRUCQ-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a tetrahydroisoquinoline-2-carbonyl group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Tetrahydroisoquinoline-2-Carbonyl Group: The tetrahydroisoquinoline-2-carbonyl group can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 2-(4-ETHOXYPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy group can be converted to a hydroxyl group or further oxidized to a carboxylic acid.

    Reduction: Reduction reactions can target the quinoline core or the tetrahydroisoquinoline moiety, leading to the formation of dihydroquinoline or fully reduced isoquinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the quinoline or ethoxyphenyl moieties can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Hydroxyquinoline, carboxyquinoline derivatives.

    Reduction: Dihydroquinoline, tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Used in the development of new materials, dyes, and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the ethoxy and tetrahydroisoquinoline groups, leading to different biological activities.

    4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)quinoline: Similar structure but without the ethoxyphenyl group.

    2-(4-Methoxyphenyl)-4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)quinoline: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-(4-ETHOXYPHENYL)-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)QUINOLINE is unique due to the presence of both the ethoxyphenyl and tetrahydroisoquinoline-2-carbonyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C27H24N2O2/c1-2-31-22-13-11-20(12-14-22)26-17-24(23-9-5-6-10-25(23)28-26)27(30)29-16-15-19-7-3-4-8-21(19)18-29/h3-14,17H,2,15-16,18H2,1H3

InChI Key

OJAORGDBJDRUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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